3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
62693-67-8 |
|---|---|
Molecular Formula |
C15H13BrN2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methylindol-2-amine |
InChI |
InChI=1S/C15H13BrN2/c1-18-13-5-3-2-4-12(13)14(15(18)17)10-6-8-11(16)9-7-10/h2-9H,17H2,1H3 |
InChI Key |
AKIWQEWQKDVOQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine typically involves the following steps:
Indole Formation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The methyl group can be introduced into the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Fischer indole synthesis processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is its anticancer properties. Research has shown that indole derivatives can exhibit potent growth inhibition against various cancer cell lines.
Case Study: National Cancer Institute Screening
A notable study evaluated several indole derivatives, including this compound, through the National Cancer Institute (NCI) Developmental Therapeutics Program. The compound was subjected to a single-dose assay against a panel of approximately 60 human cancer cell lines, representing various cancer types such as leukemia, lung, colon, and breast cancers.
Results Summary:
- Growth Inhibition Percent (%GI) : The compound demonstrated significant growth inhibition across multiple cell lines.
- Mean Growth Values : A lower mean growth value indicated better inhibition activity.
| Compound | Mean Growth | Most Sensitive Cell Line | Growth Inhibition Percent (%GI) |
|---|---|---|---|
| This compound | 30.17 | MDA-MB-435 (melanoma) | 70.00 |
This table illustrates the efficacy of the compound in inhibiting cancer cell proliferation, emphasizing its potential as an anticancer agent.
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for various other biological activities:
- Antimicrobial Properties : Indole derivatives have shown promise in combating bacterial and fungal infections.
Case Study: Antimicrobial Screening
Research has highlighted the antimicrobial potential of indole-based compounds, including this compound, against several pathogens.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Synthesis and Derivative Exploration
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various derivatives of this compound are being synthesized to enhance its biological activity and selectivity.
Synthesis Overview
The synthesis typically includes:
- Formation of the indole core.
- Bromination at the para position of the phenyl ring.
- Methylation to introduce the methyl group at the indole nitrogen.
Conclusion and Future Directions
The applications of this compound are diverse, with significant implications for cancer treatment and antimicrobial therapy. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.
Future studies should focus on:
- In vivo efficacy and safety assessments.
- Structure–activity relationship (SAR) studies to identify more potent derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Cores
a. N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine ()
- Structure : Shares the 1-methylindole core but includes a propargylamine side chain and benzyloxy group.
- Activity: Acts as a multitarget inhibitor of cholinesterases (AChE IC₅₀ = 0.35 μM) and monoamine oxidases (MAO-A IC₅₀ = 5.2 nM). The propargylamine moiety is critical for MAO-B inhibition .
- Key Difference : The additional benzyloxy and propargyl groups enable dual enzyme targeting, unlike the simpler amine substituent in the target compound.
b. 1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine ()
- Structure : Chlorophenylmethyl substituent at the 1-position and an amine at the 5-position.
- Key Difference : Halogen substitution (Cl vs. Br) impacts lipophilicity (Cl: lower molecular weight) and van der Waals interactions in binding pockets.
c. 4-Bromo-2-(6-fluoro-1H-indol-2-yl)phenol ()
- Structure: Bromophenyl group linked to a fluorinated indole and a phenol group.
- Key Difference : The hydroxyl group introduces polarity, contrasting with the methyl and amine groups in the target compound.
Bromophenyl-Containing Heterocycles with Different Cores
a. 4-(4-Bromophenyl)-thiazol-2-amine Derivatives ()
- Structure : Thiazole core with 4-bromophenyl and amine groups.
- Activity : Demonstrated antimicrobial and anticancer activity in docking studies. ADME profiles suggest favorable pharmacokinetics .
- Key Difference : Thiazole’s smaller ring size and sulfur atom may enhance metabolic stability compared to indole.
b. 3-(4-Bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
- Structure : Pyrazolopyrimidine core with bromophenyl and chloro-phenylethyl groups.
- Synthesis : 42% yield via coupling reactions; characterized by NMR and IR .
- Key Difference : The pyrazolopyrimidine core likely targets kinase pathways, diverging from indole’s CNS applications.
c. Brodifacoum ()
- Structure : Coumarin derivative with a 4-(4-bromophenyl)phenyl group.
- Activity: Suppresses LPS-induced NO generation (anti-inflammatory) .
- Key Difference : The coumarin scaffold facilitates π-π stacking in hydrophobic pockets, unlike the planar indole.
Halogen-Substituted Amines with Varied Pharmacophores
a. (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine (Zimelidine, )
- Structure : Allylamine linker with bromophenyl and pyridyl groups.
- Activity : Antidepressant via serotonin reuptake inhibition .
- Key Difference : The allylamine and pyridine groups enable SSRI activity, absent in the target compound.
b. {3-Amino-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}(4-bromophenyl)methanone ()
Comparative Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine, also known as N-[3-(4-bromophenyl)-1-methyl-1H-indol-2-yl]benzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole core substituted with a bromophenyl group and an amine functional group. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃BrN₂
- Molecular Weight : 305.19 g/mol
The presence of the bromine atom in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Indole derivatives are known for their potential to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases. Molecular docking studies indicate its binding affinity to key enzymes involved in inflammation .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | , |
| Anti-inflammatory | Inhibits cytokine production | , |
| Antimicrobial | Exhibits activity against various bacterial strains | , |
Anticancer Studies
A study published in Frontiers in Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM. The mechanism was linked to increased caspase-3 activity, indicating enhanced apoptosis .
Anti-inflammatory Research
In another investigation, the compound was shown to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, supporting its potential use in treating inflammatory conditions .
Antimicrobial Activity
Research highlighted the antimicrobial properties of this compound against Helicobacter pylori, with minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to existing antibiotics .
Q & A
Q. What are the established synthetic routes for preparing 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine?
A common approach involves introducing the bromophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions. For example, brominated aryl halides can react with indole precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) . Methylation at the indole nitrogen is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. Purification via column chromatography and crystallization (using solvents like DCM/hexane) is recommended for isolating high-purity product.
Q. How can the structural integrity of this compound be validated?
Use a combination of techniques:
- X-ray crystallography : Refine single-crystal data with SHELXL and visualize using ORTEP-III .
- NMR spectroscopy : Confirm the bromophenyl substituent via distinct aromatic proton splitting (e.g., para-substitution patterns at δ 7.2–7.6 ppm) and methyl group signals (δ ~3.8 ppm for N–CH₃).
- Mass spectrometry : Verify the molecular ion peak (expected [M+H]⁺ ~317 Da) and isotopic pattern consistent with bromine .
Q. What are the solubility and stability considerations for handling this compound?
Based on analogs (e.g., ), the compound is likely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under ambient conditions (25°C, 60% RH) over 48 hours are advised. Store in inert atmospheres (argon) at -20°C to prevent degradation, especially if reactive amines or bromine residues are present.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Discrepancies in thermal parameters or bond lengths may arise from twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinning . Validate geometric parameters against the IUCr’s standards (e.g., bond length tolerance ±0.02 Å) and cross-check hydrogen bonding motifs with Mercury’s symmetry tools . For electron density outliers, re-examine solvent masking or consider alternative space groups.
Q. What hydrogen-bonding patterns are predicted for this compound, and how do they influence crystal packing?
Graph set analysis (as per Etter’s rules) can classify hydrogen bonds. The amine (–NH₂) and methyl groups may form D (donor) and A (acceptor) motifs. For example, N–H···N or N–H···π interactions could stabilize layered or herringbone packing. Use CrystalExplorer to map pairwise interactions and calculate lattice energy contributions .
Q. How should researchers address contradictions between computational and experimental spectroscopic data?
- NMR : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*). Adjust for solvent effects via the IEF-PCM model.
- IR : Reconcile calculated vibrational modes (e.g., N–H stretching at ~3400 cm⁻¹) with experimental peaks by scaling factors (0.96–0.98).
- Mass : Validate isotopic patterns using tools like mMass and cross-reference with high-resolution MS .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on bromophenyl’s hydrophobic pockets and amine’s hydrogen-bonding potential.
- Analog synthesis : Replace the bromine with other halogens (e.g., Cl, F) or modify the methyl group to ethyl/benzyl to assess steric/electronic effects .
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ via fluorescence polarization) in cell lines relevant to the disease model.
Notes
- Data Sources : Prioritize peer-reviewed crystallography tools (SHELX , ORTEP ) and validation guidelines .
- Contradictions : Cross-validate synthetic yields and spectral data against multiple replicates.
- Advanced Methods : For SAR, integrate molecular dynamics simulations (AMBER) to study binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
